molecular formula C19H15N3O3 B2674554 benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921844-04-4

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No.: B2674554
CAS No.: 921844-04-4
M. Wt: 333.347
InChI Key: YZNOPSWTRIJCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that features a benzyl group, an indole moiety, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves esterification to introduce the benzyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The indole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s overall effect is a result of these interactions, which can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is unique due to the combination of the oxadiazole and indole moieties, which may result in synergistic effects and enhanced biological activity. This dual functionality makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

benzyl 2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18(24-12-14-6-2-1-3-7-14)11-22-16-9-5-4-8-15(16)10-17(22)19-21-20-13-25-19/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOPSWTRIJCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.